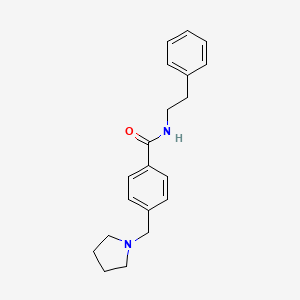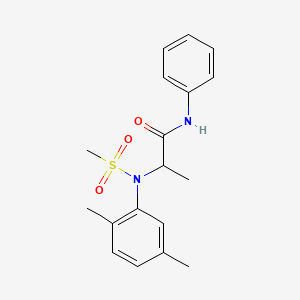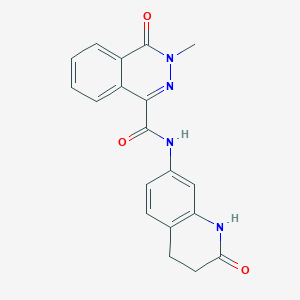
N-(2-phenylethyl)-4-(1-pyrrolidinylmethyl)benzamide
Descripción general
Descripción
N-(2-phenylethyl)-4-(1-pyrrolidinylmethyl)benzamide, also known as PEPA, is a synthetic compound that belongs to the class of benzamide derivatives. This compound has been studied extensively for its potential use as a research tool in the field of neuroscience. PEPA has been shown to selectively modulate the activity of AMPA receptors, which are key players in the regulation of synaptic plasticity and cognitive function.
Mecanismo De Acción
N-(2-phenylethyl)-4-(1-pyrrolidinylmethyl)benzamide acts as a positive allosteric modulator of AMPA receptors, which are ionotropic glutamate receptors that mediate fast synaptic transmission in the brain. By binding to a specific site on the receptor, N-(2-phenylethyl)-4-(1-pyrrolidinylmethyl)benzamide enhances the activity of the receptor, leading to an increase in the amplitude and duration of excitatory postsynaptic currents (EPSCs).
Biochemical and Physiological Effects
N-(2-phenylethyl)-4-(1-pyrrolidinylmethyl)benzamide has been shown to enhance synaptic transmission and induce LTP in a variety of brain regions, including the hippocampus, prefrontal cortex, and amygdala. These effects are thought to underlie the cognitive-enhancing properties of N-(2-phenylethyl)-4-(1-pyrrolidinylmethyl)benzamide, which have been demonstrated in a number of behavioral assays.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-phenylethyl)-4-(1-pyrrolidinylmethyl)benzamide in lab experiments is its selectivity for AMPA receptors, which allows for the specific modulation of this receptor subtype without affecting other glutamate receptors. Additionally, N-(2-phenylethyl)-4-(1-pyrrolidinylmethyl)benzamide has been shown to have good pharmacokinetic properties, making it a useful tool for in vivo studies.
One limitation of using N-(2-phenylethyl)-4-(1-pyrrolidinylmethyl)benzamide is its relatively low potency compared to other AMPA receptor modulators. Additionally, the effects of N-(2-phenylethyl)-4-(1-pyrrolidinylmethyl)benzamide on AMPA receptor activity can be variable depending on the specific subunit composition of the receptor, which can complicate the interpretation of experimental results.
Direcciones Futuras
One potential future direction for research on N-(2-phenylethyl)-4-(1-pyrrolidinylmethyl)benzamide is the development of more potent and selective AMPA receptor modulators based on the structure of N-(2-phenylethyl)-4-(1-pyrrolidinylmethyl)benzamide. Additionally, further studies are needed to elucidate the specific mechanisms underlying the cognitive-enhancing effects of N-(2-phenylethyl)-4-(1-pyrrolidinylmethyl)benzamide, as well as its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease.
Aplicaciones Científicas De Investigación
N-(2-phenylethyl)-4-(1-pyrrolidinylmethyl)benzamide has been used extensively in scientific research as a tool to study the mechanisms underlying synaptic plasticity and cognitive function. Specifically, N-(2-phenylethyl)-4-(1-pyrrolidinylmethyl)benzamide has been shown to selectively enhance the activity of AMPA receptors, which are essential for the induction and maintenance of long-term potentiation (LTP) – a process that is thought to underlie learning and memory.
Propiedades
IUPAC Name |
N-(2-phenylethyl)-4-(pyrrolidin-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c23-20(21-13-12-17-6-2-1-3-7-17)19-10-8-18(9-11-19)16-22-14-4-5-15-22/h1-3,6-11H,4-5,12-16H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHJDFNECVPYQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(methylthio)phenyl]-4-(1-piperidinylmethyl)benzamide](/img/structure/B4438561.png)
![N-(4-methoxybenzyl)-N,2-dimethyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4438572.png)

![N-allyl-N-(1,1-dioxidotetrahydro-3-thienyl)-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B4438584.png)
![3-cyclohexyl-6-(2,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4438597.png)
![8-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methoxy}quinoline](/img/structure/B4438608.png)
![N-(4-fluorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4438631.png)
![4-[4-(2-fluorophenyl)-1-piperazinyl]tetrazolo[1,5-a]quinoxaline](/img/structure/B4438648.png)
![3-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5-propyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4438651.png)



![N-(4-methoxybenzyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4438671.png)
